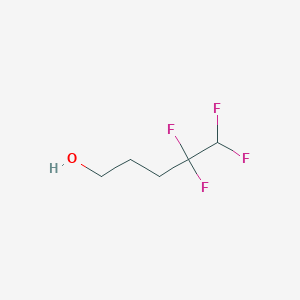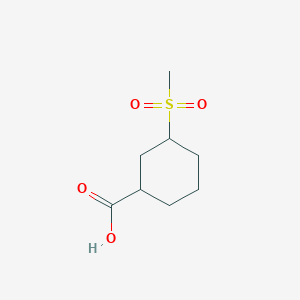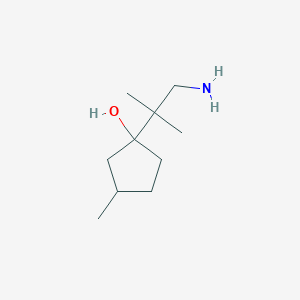
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to the pyridazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted phenyl halide.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro, methoxyphenyl, or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methoxyphenyl, and trifluoromethyl groups can influence its binding affinity and specificity, leading to modulation of biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- 3-Chloro-6-(3-methoxyphenyl)-4-(difluoromethyl)pyridazine
- 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H8ClF3N2O |
|---|---|
Molekulargewicht |
288.65 g/mol |
IUPAC-Name |
3-chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-8-4-2-3-7(5-8)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3 |
InChI-Schlüssel |
GZROHAJWDGBEJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


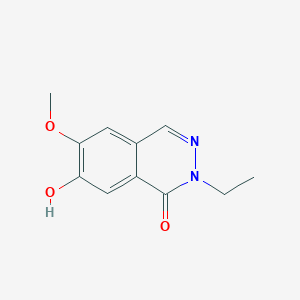


![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
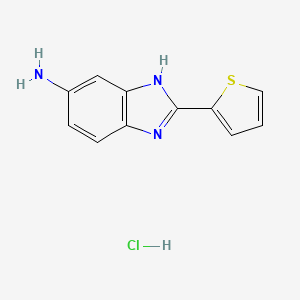
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
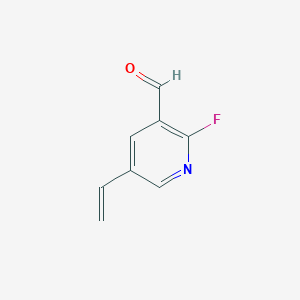
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)

